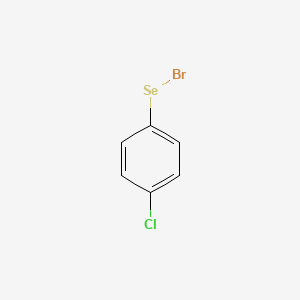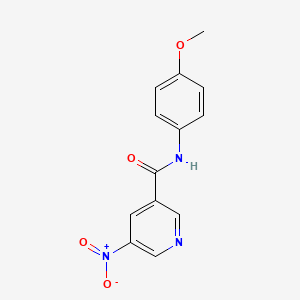silane CAS No. 61628-46-4](/img/structure/B14594329.png)
[2-(Chloromethyl)-3-methyloxiran-2-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-methyloxiran-2-ylsilane: is a chemical compound that features a unique combination of an epoxide ring and a trimethylsilyl group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of the chloromethyl group and the epoxide ring makes it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methyloxiran-2-ylsilane typically involves the reaction of trimethylsilyl chloride with an appropriate epoxide precursor. One common method includes the reaction of trimethylsilyl chloride with 2-(chloromethyl)-3-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Epoxide Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of various functionalized products. This can be achieved under both acidic and basic conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols, etc.
Catalysts: Lewis acids (e.g., BF3) or bases (e.g., NaOH).
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reaction with an amine might yield an amino alcohol, while reaction with an alcohol could produce a diol.
科学的研究の応用
Chemistry: In organic synthesis, 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity, particularly in drug development.
Industry: In the materials science industry, this compound can be used in the synthesis of silane-modified polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action for 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) primarily involves its reactivity towards nucleophiles. The chloromethyl group can undergo nucleophilic substitution, while the epoxide ring can be opened by nucleophiles. These reactions are facilitated by the electron-withdrawing effect of the trimethylsilyl group, which stabilizes the transition state and makes the compound more reactive.
類似化合物との比較
(Chloromethyl)trimethylsilane: Similar in structure but lacks the epoxide ring.
2-(Trimethylsilyl)ethoxymethyl chloride: Contains a similar trimethylsilyl group but with different functional groups.
2-(Chloromethyl)allyl-trimethylsilane: Features an allyl group instead of an epoxide ring.
Uniqueness: The unique combination of the chloromethyl group, epoxide ring, and trimethylsilyl group in 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) makes it particularly versatile in organic synthesis. Its ability to undergo both nucleophilic substitution and epoxide ring-opening reactions sets it apart from other similar compounds.
特性
CAS番号 |
61628-46-4 |
|---|---|
分子式 |
C7H15ClOSi |
分子量 |
178.73 g/mol |
IUPAC名 |
[2-(chloromethyl)-3-methyloxiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C7H15ClOSi/c1-6-7(5-8,9-6)10(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
TWNTXDDWHXZHOQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(O1)(CCl)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
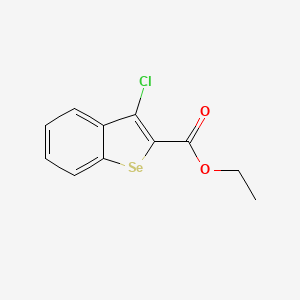
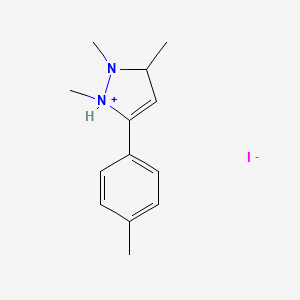
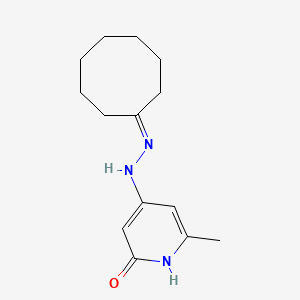
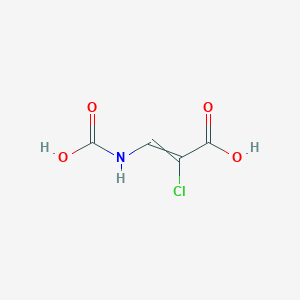
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
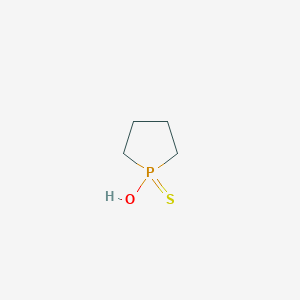
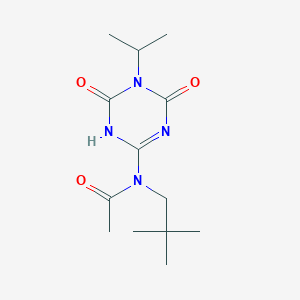
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
